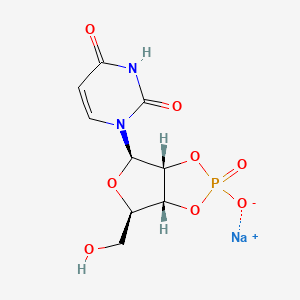

Uridine-2',3'-cyclic Monophosphate Sodium Salt

Overview

Description

Uridine-2’,3’-cyclic Monophosphate Sodium Salt is a nucleoside analog with the chemical formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol . It is a cyclic phosphate ester of uridine, where both the 2’- and the 3’-hydroxy groups are esterified by phosphoric acid . This compound is known for its role as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis .

Mechanism of Action

Target of Action

Uridine-2’,3’-cyclic Monophosphate Sodium Salt, also known as EINECS 239-812-7, is a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis . The primary target of this compound is the enzyme responsible for the hydrolysis of dip-nitrophenyl diphosphate .

Mode of Action

The compound interacts with its target enzyme by competing for the active site, thereby inhibiting the hydrolysis of dip-nitrophenyl diphosphate . This results in a decrease in the rate of this reaction, altering the biochemical activity within the cell .

Biochemical Pathways

Given its role as an inhibitor of dip-nitrophenyl diphosphate hydrolysis, it can be inferred that it impacts pathways involving this reaction .

Result of Action

The inhibition of dip-nitrophenyl diphosphate hydrolysis by Uridine-2’,3’-cyclic Monophosphate Sodium Salt can lead to changes in the cellular biochemistry, potentially affecting various cellular processes . The exact molecular and cellular effects would depend on the specific biological context and the role of dip-nitrophenyl diphosphate hydrolysis in those processes.

Biochemical Analysis

Biochemical Properties

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it facilitates proliferation in glucose-deprived cells .

Metabolic Pathways

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt within cells and tissues are complex processes. They could involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-2’,3’-cyclic Monophosphate Sodium Salt typically involves the cyclization of uridine monophosphate under specific conditions. The reaction is carried out in the presence of phosphoric acid, which facilitates the formation of the cyclic phosphate ester . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Uridine-2’,3’-cyclic Monophosphate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine-2’,3’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phosphate group, forming different uridine analogs.

Major Products Formed

The major products formed from these reactions include uridine monophosphate and various uridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Uridine-2’,3’-cyclic Monophosphate Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a transition-state analogue in studies of RNA hydrolysis by Ribonuclease A.

Biology: The compound is utilized in biochemical assays to study enzyme kinetics and inhibition.

Industry: The compound is used in the production of nucleoside analogs for various pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uridine-3’-monophosphate Sodium Salt: This compound is a nucleotide used in the biochemical synthesis of ribothymidine-3’-phosphate.

Uridine-5’-monophosphate Sodium Salt: Another nucleotide analog used in various biochemical applications.

Uniqueness

Uridine-2’,3’-cyclic Monophosphate Sodium Salt is unique due to its cyclic phosphate ester structure, which allows it to act as a transition-state analogue in enzymatic reactions . This property makes it particularly valuable in studies of enzyme kinetics and inhibition, setting it apart from other uridine analogs .

Biological Activity

Uridine-2',3'-cyclic Monophosphate Sodium Salt (2',3'-cUMP) is a cyclic nucleotide that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in research and medicine.

Overview of this compound

- Chemical Structure : 2',3'-cUMP has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol.

- Mechanism of Action : It acts primarily as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis, impacting various biochemical pathways by altering enzyme activity and cellular metabolism .

Enzymatic Interactions

2',3'-cUMP interacts with multiple enzymes and proteins, influencing various biochemical reactions:

- Ribonuclease Activity : It serves as a transition-state analogue in studies involving RNA hydrolysis by ribonuclease A, highlighting its role in RNA metabolism.

- Inhibition Studies : The compound has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival .

Cellular Effects

The biological effects of 2',3'-cUMP extend across various cell types:

- Metabolic Homeostasis : It plays a crucial role in maintaining metabolic balance during cellular stress, affecting pathways related to energy metabolism and stress response .

- Gene Regulation : Research indicates that 2',3'-cUMP modulates gene expression related to biofilm formation and motility in bacteria like Escherichia coli and Pseudomonas fluorescens .

Case Studies

- Inhibition of Cancer Cell Growth :

- Role in Bacterial Physiology :

Data Tables

Applications in Research and Medicine

This compound is utilized across various fields:

Properties

IUPAC Name |

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDDBXIXSYSRT-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606-02-0 (Parent) | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15718-50-0 | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.